Potassium tert-butoxide

Catalog No.
S655473
CAS No.
865-47-4
M.F
C4H10O.K
C4H10KO
M. Wt
113.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium tert-butoxide

CAS Number

865-47-4

Product Name

Potassium tert-butoxide

IUPAC Name

potassium;2-methylpropan-2-olate

Molecular Formula

C4H10O.K
C4H10KO

Molecular Weight

113.22 g/mol

InChI

InChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

XAEBTCPOZVEMHR-UHFFFAOYSA-N

SMILES

Array

Synonyms

tert-Butyl Alcohol Potassium Salt; 2-Methyl-2-propanol Potassium Salt; Potassium 1,1-Dimethylethoxide; Potassium 2-Methylpropan-2-olate; Potassium t-Butoxide; Potassium tert-Butanolate; Potassium tert-Butylate; tert-Butanol Potassium Salt; tert-Butox

Canonical SMILES

CC(C)(C)[O-].[K+]

Isomeric SMILES

CC(C)(C)[O-].[K+]

The exact mass of the compound Potassium tert-butoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium tert-butoxide (KOtBu) is a strong, sterically hindered, non-nucleophilic base widely used in organic synthesis. Its primary function is to facilitate deprotonation and elimination reactions, where its bulky structure minimizes unwanted nucleophilic side reactions. Commonly employed in polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), its performance is critically dependent on factors such as solubility and the nature of the potassium counter-ion, which directly influence reaction efficiency and outcomes.

While sodium tert-butoxide (NaOtBu) and lithium tert-butoxide (LiOtBu) are also strong alkoxide bases, they are not directly interchangeable with KOtBu. The identity of the alkali metal cation (K⁺ vs. Na⁺ or Li⁺) significantly alters the base's performance. These differences manifest in solubility, the degree of aggregation in solution, and the strength of cation-substrate interactions, which collectively impact reaction kinetics, yields, and even catalytic activity. For instance, the superior catalytic activity of KOtBu over NaOtBu in certain C-H functionalization reactions is attributed in part to the potassium cation's unique ability to form stabilizing cation-π interactions with aromatic substrates. Therefore, substituting KOtBu with another alkali metal salt without process re-optimization can lead to diminished performance or complete reaction failure.

Superior Solubility in THF for Improved Processability and Homogeneous Reactions

Potassium tert-butoxide exhibits significantly higher solubility in tetrahydrofuran (THF), a critical solvent for many organic transformations, compared to other alkali metal tert-butoxides. At 25-26 °C, the solubility of KOtBu in THF is 25.00 g/100 g. This high solubility facilitates the preparation of more concentrated stock solutions and ensures homogeneous reaction conditions, which can lead to faster reaction rates and more reproducible outcomes compared to processes where the base has limited solubility.

Evidence DimensionSolubility in THF (g/100g at 25-26 °C)
Target Compound Data25.00 g/100 g
Comparator Or BaselineLower solubility of other alkali tert-butoxides (quantitative data for NaOtBu and LiOtBu is less consistently reported but known to be substantially lower, leading to heterogeneous mixtures)
Quantified DifferenceSubstantially higher solubility than analogs, enabling homogeneous reaction conditions.
ConditionsSolvent: Tetrahydrofuran (THF), Temperature: 25-26 °C

Higher solubility allows for more efficient, reproducible, and scalable homogeneous reactions, avoiding issues associated with handling slurries or partially dissolved reagents.

Distinct Solution Structure: Tetrameric Cluster Persists in Donor Solvents, Influencing Reactivity

Contrary to the common assumption that strong donor solvents deaggregate alkali metal alkoxides into reactive monomers, recent studies show that KOtBu predominantly maintains its cubane-type tetrameric structure in Lewis basic solvents like THF and even in polar aprotic solvents like DMSO. In these solvents, the tetramer becomes a disolvated species, for example, [(KOtBu)₄(DMSO)₂]. This contrasts with the behavior of other alkali alkoxides which may form different, more complex aggregates. The defined, persistent tetrameric structure of KOtBu provides a consistent and predictable reactive species, which is crucial for reproducibility in scaled-up chemical processes.

Evidence DimensionDominant solution structure in donor solvents (e.g., THF, DMSO)
Target Compound DataPersists as a disolvated cubic tetramer, [(KOtBu)₄(Solvent)₂]
Comparator Or BaselineCommon assumption of deaggregation to monomers; other alkali alkoxides (e.g., NaOtBu) tend to form higher-order aggregates.
Quantified DifferenceMaintains a defined tetrameric structure where other bases may deaggregate or form different aggregates, ensuring a consistent reactive unit.
ConditionsSolution in Lewis basic (THF) or polar aprotic (DMSO) solvents.

A well-defined and persistent solution structure leads to more predictable reactivity and better process control, which is essential for achieving batch-to-batch consistency in manufacturing.

Enabling Catalyst for Transition-Metal-Free C-H Silylation Where NaOtBu and LiOtBu Fail

In the catalytic C-H silylation of aromatic heterocycles with hydrosilanes, potassium tert-butoxide is an effective catalyst while sodium tert-butoxide and lithium tert-butoxide are inactive. This unique catalytic activity is attributed to the ability of the potassium cation to form stronger cation-π interactions with the aromatic substrate compared to Na⁺ or Li⁺. This interaction stabilizes crucial reaction intermediates, facilitating the catalytic cycle. NMR studies confirmed a greater downfield shift of aromatic protons in the presence of K⁺ compared to Na⁺ or Li⁺, indicating a higher affinity and stronger interaction.

Evidence DimensionCatalytic activity in C-H silylation of aromatic heterocycles
Target Compound DataActive catalyst
Comparator Or BaselineSodium tert-butoxide (inactive), Lithium tert-butoxide (inactive)
Quantified DifferenceQualitative (Active vs. Inactive)
ConditionsReaction of aromatic heterocycles with hydrosilanes.

For modern, cost-effective, and environmentally benign synthetic routes that avoid precious metals, KOtBu is not just a better choice but often the only viable choice among alkali tert-butoxides.

Homogeneous Base-Mediated Reactions in THF

For processes requiring a strong, non-nucleophilic base in THF, such as certain Wittig reactions or dehydrohalogenations, the high solubility of KOtBu is a decisive advantage. It allows for fully homogeneous reaction conditions, leading to improved kinetics, higher reproducibility, and simplified process scale-up compared to using less soluble bases like NaOtBu that would require handling heterogeneous slurries.

Regioselective Hofmann Eliminations

In the synthesis of fine chemicals and pharmaceutical intermediates, achieving specific alkene isomers is often critical. Due to its significant steric bulk, KOtBu preferentially abstracts protons from the least hindered position, leading to the formation of the less-substituted (Hofmann) alkene product. This regioselectivity provides a level of control that is essential for complex molecular construction and is a key reason for its selection over smaller, less-hindered bases.

Transition-Metal-Free Coupling and Functionalization Reactions

KOtBu serves as a cost-effective and environmentally benign promoter or catalyst for a variety of modern coupling reactions, including C-C, C-N, and C-O bond formation, often replacing expensive transition metal catalysts. Its unique ability, not shared by NaOtBu or LiOtBu, to catalyze reactions like C-H silylation via cation-π interactions makes it the specific reagent of choice for developing sustainable and economical synthetic methodologies.

Base Promoter in Palladium-Catalyzed Cross-Coupling

In Suzuki and other palladium-catalyzed cross-coupling reactions, the choice of base is critical for activating the boronic acid and facilitating the catalytic cycle. The high solubility and reactivity profile of KOtBu in common organic solvents make it an effective base for these transformations, driving high yields in the synthesis of complex molecules like substituted biphenyls and polyolefins.

Physical Description

Dry Powder, Liquid
Light yellow solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

113.03687142 Da

Monoisotopic Mass

113.03687142 Da

Heavy Atom Count

6

UNII

VR838VHE0V

GHS Hazard Statements

Aggregated GHS information provided by 661 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (86.08%): Flammable solid [Danger Flammable solids];
H252 (42.97%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H302 (50.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (23.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

865-47-4

Wikipedia

Potassium_tert-butoxide

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
2-Propanol, 2-methyl-, potassium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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